molecular formula C25H26N2O4S B6566597 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide CAS No. 946381-66-4

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B6566597
CAS No.: 946381-66-4
M. Wt: 450.6 g/mol
InChI Key: PKSUYEHHHUTHQN-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is an organic compound recognized for its intricate structure and multifaceted applications in various fields of scientific research. This compound is characterized by its sulfonyl and benzamide functionalities which impart unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to a weakened bacterial cell structure and ultimately, bacterial death.

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death.

Pharmacokinetics

The compound’s effectiveness against both gram-positive and gram-negative bacteria suggests it has good bioavailability and can penetrate the bacterial cell wall .

Result of Action

The compound’s action results in the death of bacterial cells. By inhibiting key enzymes involved in cell wall synthesis, it weakens the bacterial cell wall, leading to cell lysis . This results in the effective killing of both Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions : This compound is synthesized using multi-step organic reactions. It often starts with the formation of the tetrahydroquinoline core through a Povarov reaction. Subsequent steps involve sulfonylation, introduction of the propan-2-yloxy group, and finally, benzamidation. Industrial Production Methods : Industrial production hinges on optimizing reaction conditions to ensure high yields and purity. This typically involves the use of catalysts, controlled temperature environments, and solvent systems designed to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions : The compound undergoes various chemical reactions including:

  • Oxidation

    : Often performed using agents like potassium permanganate.

  • Reduction

    : Typically achieved with reducing agents such as lithium aluminium hydride.

  • Substitution

    : Reactions involving halogen exchange or nucleophilic substitution using reagents like alkyl halides.

Common Reagents and Conditions

: Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Conditions vary but often involve controlled temperatures and pressures to drive the desired reaction. Major Products Formed : Reactions can yield derivatives with modified functional groups, enhancing the compound’s properties or enabling further modifications for specific applications.

Scientific Research Applications

This compound finds use across a broad spectrum of scientific disciplines:

  • Chemistry

    : As a building block for synthesizing more complex molecules.

  • Biology

    : Involved in studying cell signaling pathways due to its interaction with specific proteins.

  • Medicine

    : Potential therapeutic agent under investigation for its pharmacological effects.

  • Industry

    : Used in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Compared to other sulfonyl-containing tetrahydroquinolines, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide stands out due to its additional benzamide group, enhancing its chemical versatility and interaction potential. Similar compounds include N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide and N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide. These structural analogs share some properties but differ in their substituent groups, leading to varying effects and applications.

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Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18(2)31-22-13-10-19(11-14-22)25(28)26-21-12-15-24-20(17-21)7-6-16-27(24)32(29,30)23-8-4-3-5-9-23/h3-5,8-15,17-18H,6-7,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSUYEHHHUTHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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